molecular formula C10H14ClNO2 B2452312 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride CAS No. 2551117-39-4

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride

Cat. No.: B2452312
CAS No.: 2551117-39-4
M. Wt: 215.68
InChI Key: HNKCOROGNHYVML-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride typically involves the cyclization of an appropriate precursor. One common method involves the reaction of o-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often employs solvent-free microwave thermolysis. This method is advantageous due to its rapid reaction times, high yields, and environmental friendliness compared to conventional solution-phase reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCOROGNHYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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